molecular formula C14H9Cl5O B8499923 1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]benzene CAS No. 38767-17-8

1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]benzene

Cat. No. B8499923
Key on ui cas rn: 38767-17-8
M. Wt: 370.5 g/mol
InChI Key: GAQONLRCRPMWNW-UHFFFAOYSA-N
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Patent
US03966824

Procedure details

α-trichloromethyl-p-chlorobenzyl alcohol, 5.0g, was stirred with p-chlorophenol, 2.6g, and sulfuric acid, 35 ml, was added dropwise. After 2 hrs. of stirring, the mixture was poured onto ice and extracted with ether. After drying with sodium sulfate, the ether was removed under vacuum and the residue was recrystallized from ethanol to give α-trichloromethyl-p-chlorobenzyl p-chlorophenyl ether, mp 101°C. This method of synthesis is referred to in Table I as method A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:13])([Cl:12])[CH:3]([OH:11])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1.[Cl:14][C:15]1[CH:20]=[CH:19][C:18](O)=[CH:17][CH:16]=1.S(=O)(=O)(O)O>>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([O:11][CH:3]([C:2]([Cl:1])([Cl:12])[Cl:13])[C:4]2[CH:5]=[CH:6][C:7]([Cl:10])=[CH:8][CH:9]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C1=CC=C(C=C1)Cl)O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)OC(C1=CC=C(C=C1)Cl)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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